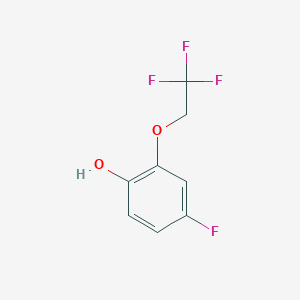

4-Fluoro-2-(2,2,2-trifluoroethoxy)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6F4O2 |

|---|---|

Molecular Weight |

210.13 g/mol |

IUPAC Name |

4-fluoro-2-(2,2,2-trifluoroethoxy)phenol |

InChI |

InChI=1S/C8H6F4O2/c9-5-1-2-6(13)7(3-5)14-4-8(10,11)12/h1-3,13H,4H2 |

InChI Key |

PTKRSTBYXWJROB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)OCC(F)(F)F)O |

Origin of Product |

United States |

Mechanistic and Reactivity Investigations of 4 Fluoro 2 2,2,2 Trifluoroethoxy Phenol

Influence of Fluorine and Trifluoroethoxy Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in 4-Fluoro-2-(2,2,2-trifluoroethoxy)phenol is profoundly influenced by the electronic properties of the fluorine and trifluoroethoxy substituents. Both groups exert strong inductive effects (-I) due to the high electronegativity of fluorine atoms. vanderbilt.eduwikipedia.org This electron-withdrawing nature deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). csun.edu

However, the fluorine atom, being a halogen, also possesses a lone pair of electrons that can be donated to the aromatic ring through resonance (+M effect). wikipedia.org This resonance effect partially counteracts the inductive withdrawal and is known to be ortho-, para-directing. In the case of fluorobenzene, the +M effect can lead to reactivity at the para position that is comparable to or even greater than that of benzene itself. wikipedia.org

The 2,2,2-trifluoroethoxy group (-OCH₂CF₃) is primarily an electron-withdrawing group due to the powerful inductive effect of the trifluoromethyl moiety. While the ether oxygen can also participate in resonance donation, the strong pull of the CF₃ group diminishes this effect significantly compared to a simple alkoxy group. This group is also ortho-, para-directing, but the deactivating nature is expected to be more pronounced than that of a methoxy (B1213986) group, for instance.

The combined influence of the para-fluoro and ortho-trifluoroethoxy substituents results in a highly deactivated aromatic system. The directing effects of these groups are cooperative, both directing incoming electrophiles to the positions ortho and para to themselves. In this compound, the positions open for substitution are C3, C5, and C6. The directing effects would favor substitution at C6 (ortho to the hydroxyl and meta to the fluoro) and C3/C5 (ortho/para to the directing groups). However, the strong deactivation of the ring suggests that harsh reaction conditions would be necessary for most electrophilic aromatic substitutions.

Table 1: Predicted Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Ring Activity | Directing Effect |

| -F (at C4) | Strong | Weak | Deactivating | ortho, para |

| -OCH₂CF₃ (at C2) | Strong | Weak | Deactivating | ortho, para |

| -OH (at C1) | Weak | Strong | Activating | ortho, para |

This table is based on established principles of substituent effects in organic chemistry.

Exploration of Phenolic Hydroxyl Group Derivatizations

The phenolic hydroxyl group is a versatile functional handle for a variety of chemical transformations. Derivatization of this group can be used to modify the molecule's physical properties, introduce new functionalities, or act as a protecting group during multi-step syntheses. Common derivatization reactions for phenols include etherification, esterification, and conversion to sulfonate esters. vanderbilt.edursc.org

Etherification: The phenolic proton can be readily removed by a base to form a phenoxide, which is a potent nucleophile. This phenoxide can then react with alkyl halides or other electrophiles to form ethers. For instance, reaction with methyl iodide would yield 4-fluoro-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene.

Esterification: Phenols can be acylated to form esters using acyl chlorides or anhydrides, often in the presence of a base like pyridine. vanderbilt.edu For example, treatment with acetyl chloride would produce 4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl acetate (B1210297). These ester derivatives are often used to protect the hydroxyl group or to modulate the biological activity of phenolic compounds.

Sulfonate Esters: Reaction with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in the presence of a base, converts the hydroxyl group into a good leaving group. This transformation is crucial for nucleophilic substitution reactions at the C1 position, which are otherwise difficult to achieve on a phenolic carbon.

Table 2: Common Derivatization Reactions of the Phenolic Hydroxyl Group

| Reagent | Product Type | General Conditions |

| Alkyl Halide (e.g., CH₃I) | Ether | Base (e.g., K₂CO₃, NaH) |

| Acyl Chloride (e.g., CH₃COCl) | Ester | Base (e.g., Pyridine, Et₃N) |

| Sulfonyl Chloride (e.g., TsCl) | Sulfonate Ester | Base (e.g., Pyridine) |

This table outlines general reactions applicable to phenols and is expected to be relevant for this compound.

Chemical Transformations Leading to Diverse Molecular Scaffolds

Beyond simple derivatization of the hydroxyl group, this compound can serve as a building block for the synthesis of more complex molecular scaffolds. The presence of multiple functional groups allows for a range of chemical transformations.

One important class of reactions involves the use of the phenol (B47542) as a nucleophile in coupling reactions. For example, in the synthesis of more complex ethers, the phenoxide can participate in Williamson ether synthesis with a variety of electrophiles.

Furthermore, the aromatic ring itself, although deactivated, can potentially undergo functionalization under specific conditions. For instance, directed ortho-metalation, where a functional group directs deprotonation to an adjacent position, could potentially be employed. The hydroxyl group or the ether oxygen could direct lithiation to the C6 or C3 positions, respectively, allowing for the introduction of various electrophiles at these sites.

The synthesis of related compounds, such as 2-(2,2,2-trifluoroethoxy)phenol (B147642), often involves a multi-step sequence starting from a substituted nitrobenzene. google.com A similar synthetic strategy could be envisioned for this compound, potentially starting from 4-fluoro-2-nitrophenol (B1295195). The subsequent reduction of the nitro group to an amine, followed by diazotization and substitution, offers a pathway to introduce a variety of functional groups.

Regiochemical Control in Directed Functionalization Reactions

Achieving regiochemical control in the functionalization of a polysubstituted aromatic ring like this compound is a significant synthetic challenge. The outcome of electrophilic aromatic substitution reactions is governed by the combined directing effects of the existing substituents.

For nucleophilic aromatic substitution (SNA_r), the ring is activated by the electron-withdrawing groups. While the fluorine atom is a potential leaving group, displacement of fluorine in an SNA_r reaction typically requires strong activation from ortho and para electron-withdrawing groups. Given the substitution pattern, SNA_r reactions are not expected to be facile.

Directed ortho-metalation (DoM) offers a powerful strategy for regioselective functionalization. The phenolic hydroxyl group is a known directing group for DoM. Deprotonation with a strong base like n-butyllithium would likely occur at the C6 position, followed by quenching with an electrophile to introduce a new substituent at that specific site. This approach would provide excellent regiochemical control, overriding the inherent electronic preferences of the ring for other positions.

Table 3: Predicted Regioselectivity of Aromatic Functionalization

| Reaction Type | Most Probable Position of Functionalization | Rationale |

| Electrophilic Aromatic Substitution | C6 | Strong directing effect of the -OH group, cooperative directing effects. |

| Directed ortho-Metalation (DoM) | C6 | Directed by the -OH group. |

This table provides a predictive analysis based on established principles of regioselectivity in aromatic chemistry.

Advanced Characterization and Theoretical Modeling of 4 Fluoro 2 2,2,2 Trifluoroethoxy Phenol and Derivatives

Spectroscopic Analysis for Structural Elucidation and Compositional Verification

Spectroscopic methods are fundamental in confirming the identity and purity of 4-Fluoro-2-(2,2,2-trifluoroethoxy)phenol. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, bonding, and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR with Coupling Analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural determination of fluorinated organic molecules like this compound. The presence of ¹H, ¹³C, and ¹⁹F active nuclei allows for a comprehensive analysis.

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, distinct signals are expected for the phenolic hydroxyl (-OH) proton, the three aromatic protons on the benzene (B151609) ring, and the two methylene (B1212753) (-CH₂) protons of the trifluoroethoxy group. The chemical shifts and splitting patterns (multiplicity) of the aromatic protons are influenced by the positions of the fluorine and trifluoroethoxy substituents. Coupling between the aromatic protons and the nearby fluorine atom (²JHF, ³JHF, ⁴JHF) would further split these signals into complex multiplets. The methylene protons would appear as a quartet due to coupling with the three fluorine atoms of the adjacent CF₃ group (³JHF).

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. Eight distinct signals are anticipated for the eight carbon atoms in the molecule. The chemical shifts are indicative of the carbon type (aromatic, aliphatic). The signals for carbons bonded directly to fluorine or the trifluoroethoxy group are significantly affected. Large one-bond carbon-fluorine coupling constants (¹JCF) are characteristic and aid in signal assignment. For instance, the carbon of the CF₃ group will appear as a quartet with a large coupling constant, while the aromatic carbon bonded to the fluorine atom will show a large doublet splitting.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. Two distinct signals are expected: one for the single fluorine atom on the aromatic ring and another for the trifluoromethyl (-CF₃) group. The aromatic fluorine signal would be split by neighboring aromatic protons, while the -CF₃ signal would appear as a triplet due to coupling with the adjacent methylene (-CH₂) protons.

Expected NMR Spectroscopic Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~9.0 - 10.0 | singlet (broad) | - | Phenolic OH |

| ¹H | ~6.8 - 7.2 | multiplet | JHH, JHF | 3 x Aromatic CH |

| ¹H | ~4.4 - 4.6 | quartet | ³JHF ≈ 8-10 Hz | OCH₂CF₃ |

| ¹³C | ~150 - 160 (d) | doublet | ¹JCF ≈ 240-250 Hz | C-F (aromatic) |

| ¹³C | ~140 - 150 | singlet | - | C-OH (aromatic) |

| ¹³C | ~135 - 145 | singlet | - | C-O (aromatic) |

| ¹³C | ~110 - 125 (m) | multiplet | JCF | 3 x CH (aromatic) |

| ¹³C | ~123 (q) | quartet | ¹JCF ≈ 275-280 Hz | OCH₂C F₃ |

| ¹³C | ~65 (q) | quartet | ²JCF ≈ 30-40 Hz | OC H₂CF₃ |

| ¹⁹F | ~ -115 to -130 | multiplet | JHF | Aromatic C-F |

Note: The data in this table are estimated values based on typical ranges for similar functional groups and structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and gain structural insights from the fragmentation patterns of the molecule. For this compound (molecular formula C₈H₆F₄O₂), the calculated molecular weight is approximately 210.03 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 210. The fragmentation pattern is expected to show characteristic losses corresponding to the structural moieties of the molecule. Key fragmentation pathways would likely include:

Loss of the trifluoromethyl group: A peak corresponding to the loss of ·CF₃ (mass 69) from the molecular ion, resulting in a fragment at m/z 141.

Cleavage of the ether bond: Fragmentation could occur at the ether linkage, leading to ions corresponding to the fluorophenoxy radical cation and the trifluoroethoxy cation.

Loss of the ethoxy group: Cleavage of the C-O bond could lead to the loss of the entire ·OCH₂CF₃ group (mass 99), yielding a fluorophenol-like fragment.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic group.

Strong absorption bands in the 1100-1300 cm⁻¹ region due to the C-F stretching vibrations of both the aromatic C-F bond and the -CF₃ group.

Aromatic C=C stretching vibrations appearing in the 1450-1600 cm⁻¹ range.

C-O stretching vibrations for the aryl ether linkage around 1200-1250 cm⁻¹ .

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Phenolic compounds typically display characteristic absorption bands in the UV region. For this compound, absorption maxima (λmax) are expected around 270-280 nm , corresponding to the π → π* transitions of the substituted benzene ring. The exact position and intensity of these bands are influenced by the electronic effects of the fluoro and trifluoroethoxy substituents.

Computational Chemistry and Quantum Mechanical Studies

Theoretical modeling provides deep insights into the molecular properties of this compound that can be difficult to probe experimentally. These methods complement spectroscopic data by predicting geometries, electronic structures, and intermolecular behaviors.

Density Functional Theory (DFT) for Electronic Structure and Conformation Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. mdpi.com For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles. This allows for the analysis of the preferred conformation of the flexible trifluoroethoxy side chain relative to the phenyl ring.

Calculate Electronic Properties: Predict properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Simulate Spectroscopic Data: DFT can be used to calculate theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis excitation energies, which can then be compared with experimental data to confirm structural assignments. acs.org

Investigation of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The presence of hydroxyl and fluorine groups in this compound allows for a variety of non-covalent interactions that dictate its physical properties and molecular recognition behavior.

Intramolecular Interactions: DFT calculations can probe the potential for intramolecular hydrogen bonds. mdpi.com A weak hydrogen bond could form between the phenolic hydroxyl group (donor) and the ether oxygen atom or the fluorine atom on the trifluoroethoxy group (acceptors). The existence and strength of such an interaction would influence the molecule's preferred conformation.

Prediction of Reactivity and Reaction Mechanisms

The reactivity of this compound is significantly influenced by the electronic properties of its substituents: the fluorine atom and the trifluoroethoxy group. Theoretical modeling, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the reactivity of such molecules. The reactivity of phenolic compounds is often discussed in terms of their O-H bond dissociation energy (BDE), which is a key parameter in their antioxidant activity, and their acidity (pKa).

The fluorine atom at the para-position to the hydroxyl group is an electron-withdrawing group through its inductive effect, which can influence the acidity of the phenolic proton. The trifluoroethoxy group at the ortho-position also possesses strong electron-withdrawing character due to the three fluorine atoms on the ethoxy moiety. This electronic pull can further enhance the acidity of the phenol (B47542). Computational studies on substituted phenols have shown that electron-withdrawing substituents generally lower the O-H BDE and increase acidity. acs.orgnih.gov

The prediction of reaction mechanisms for derivatives of this compound often involves mapping the potential energy surface for a given reaction. This allows for the identification of transition states and the calculation of activation energies, providing insight into the most probable reaction pathways. For instance, in electrophilic aromatic substitution reactions, the electron-withdrawing nature of the substituents would direct incoming electrophiles to specific positions on the aromatic ring. Conversely, in nucleophilic aromatic substitution, the fluorine atom could be a potential leaving group, depending on the reaction conditions.

The introduction of fluorine into molecular skeletons can beneficially influence parameters like pKa due to its electron-withdrawing properties. acs.org Computational models, such as those using the CAM-B3LYP functional with a solvation model, have proven accurate in predicting the pKa of a wide range of substituted phenols. nih.govmdpi.com

Table 1: Predicted Reactivity Parameters for this compound

| Parameter | Predicted Influence of Substituents | Rationale |

| Acidity (pKa) | Increased (Lower pKa) | Electron-withdrawing effects of both the para-fluoro and ortho-trifluoroethoxy groups stabilize the phenoxide anion. nih.gov |

| O-H Bond Dissociation Energy (BDE) | Likely Decreased | Electron-withdrawing groups can stabilize the resulting phenoxyl radical through resonance and inductive effects. acs.org |

| Electrophilic Aromatic Substitution | Deactivated Ring | The strong electron-withdrawing nature of the substituents deactivates the ring towards electrophilic attack. |

| Nucleophilic Aromatic Substitution | Activated Ring | The fluorine atom can act as a leaving group, and its departure is facilitated by the electron-withdrawing trifluoroethoxy group. |

Conformational Analysis and Energetic Profiles

The conformational landscape of this compound is primarily determined by the rotational freedom around the C-O bonds of the ether linkage. Theoretical modeling is essential for exploring the possible conformers and determining their relative stabilities.

The orientation of the trifluoroethoxy group relative to the phenol ring is a key conformational feature. Different rotational isomers (rotamers) will have varying energies due to steric interactions and intramolecular forces, such as hydrogen bonding. It is plausible that an intramolecular hydrogen bond could form between the phenolic hydrogen and one of the oxygen or fluorine atoms of the trifluoroethoxy group, which would stabilize certain conformations.

Computational methods like DFT and Møller-Plesset perturbation theory (MP2) are commonly used for conformational analysis. researchgate.net These methods can calculate the potential energy surface as a function of the dihedral angles of the flexible bonds, revealing the global and local energy minima which correspond to the stable conformers. The small energy differences between conformers can indicate that interconversion is possible at room temperature. researchgate.net

The energetic profile of this compound and its derivatives can be further detailed by examining various computed properties. These properties provide insights into the molecule's stability, and potential for intermolecular interactions. Fluorination has been shown to be a strategy to enhance the hydrogen bond donor ability of phenolic compounds. brighton.ac.uk

Table 2: Computed Properties for a Related Compound, 4-Chloro-2-fluoro-5-(2,2,2-trifluoroethoxy)phenol

| Property | Value | Computational Method |

| Molecular Weight | 244.57 g/mol | PubChem 2.2 |

| XLogP3 | 3.4 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 4 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 3 | Cactvs 3.4.8.18 |

| Exact Mass | 243.9914197 Da | PubChem 2.2 |

| Monoisotopic Mass | 243.9914197 Da | PubChem 2.2 |

| Topological Polar Surface Area | 29.5 Ų | Cactvs 3.4.8.18 |

| Heavy Atom Count | 15 | Cactvs 3.4.8.18 |

| Complexity | 211 | Cactvs 3.4.8.18 |

| Data sourced from PubChem for CID 170254005. nih.gov This data is for a structurally similar compound and is provided for illustrative purposes of the types of data generated through computational analysis. |

Strategic Applications of 4 Fluoro 2 2,2,2 Trifluoroethoxy Phenol As a Key Synthetic Intermediate

Role in Advanced Pharmaceutical Intermediate Synthesis

The utility of 4-Fluoro-2-(2,2,2-trifluoroethoxy)phenol in pharmaceutical development is centered on its function as a precisely engineered starting material. The presence of two distinct fluorine-containing moieties—a para-fluoro substituent on the aromatic ring and an ortho-trifluoroethoxy group—allows medicinal chemists to fine-tune the physicochemical and pharmacokinetic profiles of target drug candidates.

This compound serves as an important precursor for sophisticated drug candidates, where fluorine incorporation is a deliberate design element to enhance therapeutic properties. The use of fluorinated building blocks is a dominant strategy in drug discovery. nih.gov The introduction of fluorine can modulate acidity, basicity, and bioavailability. beilstein-journals.org For instance, the substitution of hydrogen with fluorine in a drug candidate often increases metabolic stability due to the strength of the C-F bond, one of the strongest covalent bonds in organic chemistry. nih.gov

Research on similar structures, such as 4-fluoro-o-cresol, has shown that the para-fluoro substitution on a phenol (B47542) ring can lead to improved hepatocyte stability and selective inhibition of certain enzymes like receptor tyrosine kinases. ossila.com The trifluoroethoxy group, like the trifluoromethyl group, is known to increase lipophilicity and can enhance a molecule's ability to cross cell membranes. Therefore, the combined presence of these groups in this compound makes it a highly desirable starting point for creating new chemical entities with potentially superior drug-like properties.

The structural core of this compound is particularly relevant in the synthesis of α1-adrenoceptor antagonists, a class of drugs used to treat conditions like benign prostatic hyperplasia (BPH). Detailed synthetic research has been conducted on its close analog, 2-(2,2,2-trifluoroethoxy)phenol (B147642), to create novel silodosin-based derivatives that act as potent and selective α1A/α1D-adrenoceptor antagonists. mdpi.com In this synthesis, the phenol is a crucial intermediate that forms the (2-(2,2,2-trifluoroethoxy)phenoxy)ethyl portion of the final antagonist. mdpi.com

This established synthetic route highlights the value of the trifluoroethoxyphenol scaffold in designing selective α1-adrenoceptor antagonists. mdpi.comnih.govnih.gov The introduction of a fluorine atom at the 4-position of the phenol ring is a rational design strategy aimed at further modifying the compound's receptor binding affinity, selectivity, and metabolic profile. This modification can influence interactions within the receptor's binding pocket, potentially leading to improved potency or a more desirable uroselective profile. mdpi.comnih.gov

The parent compound, 2-(2,2,2-trifluoroethoxy)phenol, is identified as a reactant for preparing phenyl acetate (B1210297) compounds that exhibit short sedative and hypnotic effects. chemicalbook.com Phenyl acetate derivatives are a known class of compounds with applications in pharmacology. The synthesis of these derivatives often involves the acylation of a phenolic hydroxyl group.

By using this compound instead of its non-fluorinated counterpart, chemists can synthesize novel fluorine-containing phenyl acetate derivatives. The introduction of the 4-fluoro group is a strategic modification intended to alter the compound's biological activity, distribution, or metabolic pathway. This approach is a common tactic in medicinal chemistry to optimize lead compounds into viable drug candidates with enhanced efficacy or a better safety profile.

Integration in Agrochemical Development

In the field of agrochemicals, the incorporation of fluorine is a well-established strategy to enhance the efficacy and stability of active ingredients. Fluorinated compounds are prominent in modern herbicides, insecticides, and fungicides, where they can improve potency, selectivity, and environmental persistence.

This compound serves as a valuable precursor for a variety of fluorinated crop protection agents. The trifluoroethoxy moiety is a key structural feature in several modern agrochemicals. Its inclusion can enhance the biological activity of the molecule. The stability of the C-F bonds within this group ensures that the active compound can function effectively in the field. As a readily available intermediate containing this important functional group, the phenol is a key starting material for more complex agrochemical synthesis.

While specific publicly documented examples starting directly from this compound are limited, its structural motifs are present in various classes of pesticides. The fluorophenol core and the trifluoroethoxy side chain are characteristic of molecules designed to interact with specific biological targets in weeds, insects, or fungi. The development of novel agrochemicals often relies on the assembly of such pre-functionalized building blocks to create new active ingredients with improved performance and a more favorable environmental profile. The use of this phenol allows for the streamlined synthesis of complex molecules that would otherwise require more arduous, multi-step processes to introduce the fluorine and trifluoroethoxy groups separately.

Utilization in Materials Science Research

The unique combination of a reactive phenolic hydroxyl group, a stabilizing fluoro group, and a property-modifying trifluoroethoxy group makes this compound a compelling candidate for materials science research. Its structure is anticipated to allow for its integration into various polymer systems, leading to materials with enhanced thermal, chemical, and surface properties.

Monomer or Intermediate for Fluorinated Polymer Synthesis (e.g., Polyphosphazenes)

Polyphosphazenes, with their inorganic, highly flexible backbone of alternating phosphorus and nitrogen atoms, represent a versatile class of polymers. The properties of polyphosphazenes can be extensively tuned by attaching different organic side groups to the phosphorus atoms. nih.govacs.org The use of fluorinated side groups is a well-established strategy to impart desirable characteristics such as hydrophobicity, chemical resistance, and thermal stability. rsc.org

While direct studies on the use of this compound in polyphosphazene synthesis are not extensively documented, the principles of polyphosphazene chemistry allow for strong projections of its utility. The synthesis typically involves the nucleophilic substitution of chlorine atoms on a poly(dichlorophosphazene) (B1141720) precursor with the sodium or lithium salt of an alcohol or phenol. wiley.com In this regard, the phenoxide of this compound would serve as an excellent nucleophile.

The incorporation of this specific phenoxy side group onto the polyphosphazene backbone is expected to yield polymers with a unique combination of properties. The trifluoroethoxy group would significantly enhance the hydrophobicity and thermal stability of the resulting polymer. rsc.org Simultaneously, the fluoro group on the phenyl ring can influence the electronic properties and reactivity of the side chain, potentially leading to improved performance characteristics. nih.gov Research on polyphosphazenes with mixed fluoroalkoxy and fluoroaryloxy side groups has demonstrated that such combinations can lead to amorphous elastomers with a wide range of service temperatures. rsc.org The presence of two different types of fluorinated side groups, as would be the case if co-substituted with another fluoroalkoxide, often results in materials with superior flexibility and elasticity. rsc.org

Table 1: Projected Properties of Polyphosphazenes Incorporating 4-Fluoro-2-(2,2,2-trifluoroethoxy)phenoxy Side Groups

| Property | Projected Influence of the Side Group | Rationale |

| Thermal Stability | High | The strong C-F bonds in both the trifluoroethoxy and fluoro-aromatic moieties contribute to high thermal and oxidative stability. mdpi.com |

| Hydrophobicity | Very High | The high fluorine content would lead to low surface energy and excellent water and oil repellency. rsc.orgqualitas1998.net |

| Chemical Resistance | Excellent | The fluorinated groups protect the polymer backbone from chemical attack. nih.gov |

| Glass Transition Temp. (Tg) | Low | The flexible trifluoroethoxy group could lead to a low Tg, making the polymer suitable for elastomeric applications at low temperatures. acs.org |

| Solubility | Tunable | Solubility would be expected in fluorinated solvents and some polar organic solvents, depending on the co-substituents. nih.gov |

Design of Functional Materials with Tailored Properties

The design of functional materials with precisely controlled properties is a cornerstone of modern materials science. Fluorinated compounds are instrumental in this field due to their ability to impart unique functionalities. rsc.orgqualitas1998.net The structure of this compound makes it a prime candidate for creating materials with tailored surface properties, dielectric characteristics, and enhanced stability.

The introduction of fluorine into polymers is a known method to enhance thermal and hydrophobic properties. researchgate.netingentaconnect.com By utilizing this compound as a monomer or a modifying agent, it is possible to design materials with low surface energy, leading to anti-fouling and self-cleaning surfaces. nih.gov The high electronegativity of fluorine also results in a low dielectric constant, making polymers derived from this phenol potentially useful in microelectronics as insulating layers. mdpi.com

Furthermore, the presence of both an aromatic fluorine and a trifluoroethoxy group can have a synergistic effect on the material's properties. For instance, in the context of polymer solar cells, the strategic placement of fluorine atoms on both donor and acceptor units can modulate molecular energy levels, leading to higher device efficiencies. capes.gov.br This suggests that polymers incorporating this compound could have interesting optoelectronic properties.

Research into fluorinated phenolic resins has shown that the incorporation of fluorine atoms into the polymer matrix enhances thermal stability and hydrophobicity. researchgate.netingentaconnect.com This principle can be directly extended to polymers synthesized from this compound.

Table 2: Potential Functional Properties of Polymers Derived from this compound

| Functional Property | Potential Application Area | Underlying Mechanism |

| Low Surface Energy | Anti-graffiti and anti-fouling coatings | High fluorine content leads to a hydrophobic and oleophobic surface. nih.gov |

| Low Dielectric Constant | Microelectronics (insulators) | The high electronegativity of fluorine reduces polarizability. mdpi.com |

| High Gas Permeability | Gas separation membranes | The introduction of bulky fluorinated groups can increase fractional free volume. |

| Biocompatibility | Medical implants and devices | Fluoropolymers often exhibit excellent inertness and biocompatibility. nih.govnih.gov |

| Optical Transparency | Optical fibers and lenses | Fluorination can lower the refractive index and reduce optical loss. rsc.org |

Applications in Specialty Coatings and Advanced Composites

Specialty coatings and advanced composites often require materials that can withstand harsh environments, including extreme temperatures, chemical exposure, and mechanical stress. Fluoropolymers and polyphosphazenes are frequently employed in these demanding applications due to their inherent stability. acs.orgnih.gov

The incorporation of this compound into polymer backbones is a promising strategy for developing new binders for high-performance coatings. Such coatings would be expected to exhibit excellent weatherability, UV resistance, and chemical inertness, making them suitable for aerospace, architectural, and industrial applications. acs.org Polyphosphazene-based coatings have been shown to provide effective protection against atomic oxygen in low Earth orbit, a critical requirement for spacecraft materials. rsc.org The high fluorine content of polymers derived from this compound would likely contribute to this resistance.

In the realm of advanced composites, this fluorinated phenol could be used to synthesize matrix resins. Phenolic resins are known for their use as precursors to carbon/carbon composites due to their high char yield. researchgate.net The introduction of fluorine is expected to enhance the thermal stability and fire resistance of these resins. researchgate.netingentaconnect.com A fluorinated phenolic resin based on this compound could, therefore, lead to composites with improved performance at high temperatures.

Moreover, polyphosphazenes are utilized as matrix materials in composites for biomedical applications, such as bone regeneration, due to their biocompatibility and tunable degradation profiles. mdpi.comresearchgate.net The use of this compound as a side group could lead to highly biocompatible and biostable composites for long-term medical implants. nih.gov

Future Perspectives and Innovations in 4 Fluoro 2 2,2,2 Trifluoroethoxy Phenol Research

Development of Sustainable and Green Synthetic Protocols

The synthesis of complex fluorinated aromatics often involves multi-step processes that can be resource-intensive and generate significant waste. Future research will prioritize the development of more sustainable and environmentally benign methods for producing 4-Fluoro-2-(2,2,2-trifluoroethoxy)phenol. This aligns with the broader push in the chemical industry to adopt the principles of green chemistry. nih.gov

Key areas of innovation will likely include:

Catalytic Systems: Moving away from stoichiometric reagents towards catalytic methods is a primary goal. Research into novel, highly efficient catalysts, such as atomically dispersed copper or nickel complexes, could enable the direct and selective synthesis of phenol (B47542) derivatives under milder conditions. nih.govnih.gov For instance, developing a catalytic process that uses nitrous oxide (N₂O) as an oxygen atom source could offer a greener alternative to traditional hydroxylation methods. nih.gov

Green Solvents and Reagents: Conventional syntheses may use hazardous solvents. Future protocols will focus on using greener alternatives like water, supercritical fluids, or deep eutectic solvents. nih.gov The use of safer, more readily available fluorinating agents will also be crucial. For example, replacing harsh reagents with potassium fluoride (B91410) (KF) as the sole fluorine source in certain synthetic steps is a promising green alternative. eurekalert.org

Process Intensification: Techniques such as flow chemistry and mechanochemistry are expected to play a larger role. Flow reactors can improve reaction control, enhance safety, and allow for easier scalability. Mechanochemical methods, which involve solvent-free or low-solvent reactions, can significantly reduce the environmental footprint of the synthesis. researchgate.net

Atom Economy: Synthetic routes will be redesigned to maximize the incorporation of all starting materials into the final product. This includes exploring C-H activation strategies to directly functionalize simpler phenolic precursors, thereby avoiding the use of pre-functionalized substrates and reducing the number of synthetic steps. rsc.org

A comparison of a potential traditional synthesis route with a future green protocol is outlined below.

| Feature | Traditional Synthetic Approach | Future Green Protocol |

| Starting Materials | Multi-step from complex precursors | Simple, abundant phenols or arenes |

| Catalyst | Stoichiometric reagents, precious metals (e.g., Palladium) | Earth-abundant metal catalysts (e.g., Copper, Iron), biocatalysts |

| Solvents | Volatile organic compounds (VOCs) | Water, deep eutectic solvents, or solvent-free conditions |

| Byproducts | Significant hazardous waste | Benign salts (e.g., NaCl, KCl), N₂ |

| Energy Input | High temperatures and pressures | Mild conditions (room temperature, atmospheric pressure) |

Discovery of Novel Reactivity Patterns and Catalytic Applications

The electronic landscape of this compound is uniquely shaped by its substituents. The electron-withdrawing nature of both the fluorine atom on the ring and the trifluoroethoxy group significantly increases the acidity of the phenolic proton. This enhanced acidity can be harnessed to explore novel reactivity.

Fluorinated phenolic compounds have been shown to be particularly effective hydrogen bond donors. brighton.ac.uk This property could be exploited in the field of supramolecular chemistry and crystal engineering. Future research could investigate the ability of this compound to act as a building block for constructing complex, self-assembled architectures with predictable structures and functions. brighton.ac.uk

Furthermore, the compound itself or its derivatives could serve as ligands in transition-metal catalysis. The electronic properties and steric bulk of the molecule could be tuned to influence the activity and selectivity of a metallic center in various catalytic transformations. For example, its application could be explored in:

Cross-Coupling Reactions: Serving as a ligand to modulate the performance of palladium or copper catalysts in forming new carbon-carbon or carbon-heteroatom bonds.

Asymmetric Catalysis: As a chiral ligand precursor, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

Oxidation Catalysis: The electron-deficient nature of the phenol could stabilize high-oxidation-state metal centers, potentially leading to new catalysts for selective oxidation reactions, such as the hydroxylation of other phenols. gychbjb.com

Computational-Aided Design of Next-Generation Fluorinated Molecules

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. For this compound, these methods offer a powerful way to predict its properties and to guide the design of new, more complex molecules without the need for extensive, time-consuming, and expensive laboratory synthesis.

Future research in this area will likely involve:

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the fundamental chemical properties of the molecule, such as its molecular structure, electronic charge distribution, and reactivity. nih.gov These calculations can help rationalize its behavior and predict how it will interact with other molecules, such as biological targets or catalytic centers. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: By computationally generating a library of virtual derivatives of this compound and calculating their key physicochemical properties, researchers can build QSAR models. These models can correlate structural features with biological activity or material properties, accelerating the discovery of new drug candidates or functional materials.

Molecular Docking Simulations: In drug discovery, computational docking can simulate the binding of molecules derived from this compound to the active sites of proteins. This can help identify potential new therapeutic agents and provide insights into their mechanism of action. The increasing use of the 2,2,2-trifluoroethoxy group in drug molecules makes this a particularly relevant avenue. researchgate.net

| Computational Method | Application in Research | Predicted Outcome for this compound |

| Density Functional Theory (DFT) | Elucidating electronic structure and reactivity. | Prediction of pKa, bond dissociation energies, and sites of electrophilic/nucleophilic attack. |

| Molecular Dynamics (MD) Simulation | Studying conformational flexibility and interactions in a solvent or with a membrane. | Understanding how the molecule behaves in a biological environment and its potential to cross cell membranes. |

| QSAR Modeling | Correlating chemical structure with biological activity or physical properties. | Designing new analogues with improved potency, selectivity, or desired material characteristics. |

| Molecular Docking | Predicting binding affinity and mode to a biological target (e.g., enzyme, receptor). | Identification of potential protein targets for new therapeutic applications. |

Expansion into Underexplored Research Avenues and Interdisciplinary Applications

The unique combination of a fluorinated aromatic ring and a trifluoroethoxylated side chain opens up numerous possibilities for interdisciplinary research. The future of this compound lies in its application beyond traditional organic synthesis, branching into diverse scientific fields. nih.gov

Potential underexplored avenues include:

Molecular Imaging: The 2,2,2-trifluoroethoxy group is metabolically stable and is increasingly used in tracers for Positron Emission Tomography (PET). researchgate.net Future work could focus on developing ¹⁸F-labeled versions of this compound or its derivatives. Such radiolabeled compounds could serve as novel PET probes for imaging and studying various biological processes or diseases in vivo. nih.gov

Materials Science: The strong hydrogen-bonding capabilities and potential for creating ordered structures could be exploited in the design of "smart" materials. brighton.ac.uk For instance, it could be a component in liquid crystals, polymers with specific thermal or optical properties, or as a pH-sensitive probe integrated into liposomal systems for targeted drug delivery. rsc.org

Agrochemicals: The physicochemical properties imparted by fluorine are highly desirable in the agrochemical industry for creating more potent and stable herbicides, fungicides, or insecticides. This compound could serve as a key building block for a new generation of crop protection agents.

Chemical Biology: As a tool compound, it could be used to probe biological systems. Its unique spectroscopic signature (e.g., in ¹⁹F-NMR) could allow for the study of its interactions with proteins or other biomolecules in complex biological milieu, providing insights into molecular recognition processes. rsc.org

The journey of this compound in the scientific landscape is just beginning. Through the pursuit of green chemistry, the exploration of novel reactivity, the power of computational design, and the courage to venture into interdisciplinary fields, this versatile fluorinated compound is poised to become a valuable tool in solving complex scientific challenges.

Q & A

Q. How can the synthesis of 4-Fluoro-2-(2,2,2-trifluoroethoxy)phenol be optimized for high yield and purity?

- Methodological Answer : The synthesis typically involves sequential alkylation and fluorination steps. For alkylation, 2,2,2-trifluoroethyl iodide can react with a fluorophenol precursor (e.g., 4-fluorocatechol) under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C . Demethylation of intermediates may require BBr₃ in dichloromethane to restore phenolic -OH groups. Purification via recrystallization (using ethanol/water mixtures) or silica gel chromatography (hexane/ethyl acetate gradients) ensures high purity. Reaction progress should be monitored by TLC or HPLC .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments (e.g., -CF₃ vs. aromatic F), while ¹H NMR resolves phenolic -OH and trifluoroethoxy protons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragment patterns.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for regulatory compliance) .

- X-ray Crystallography : For unambiguous structural confirmation if crystals are obtainable .

Q. How should stability studies be designed for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- Thermal Stability : Store samples at 40°C, 60°C, and 80°C for 1–4 weeks; analyze by HPLC for degradation products (e.g., hydrolysis of trifluoroethoxy groups).

- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor color changes or precipitate formation.

- Humidity Sensitivity : Test at 75% relative humidity; use Karl Fischer titration for water content analysis.

Store long-term at room temperature in amber glass vials with desiccants .

Advanced Research Questions

Q. How do electronic effects of the trifluoroethoxy group influence the compound’s reactivity in nucleophilic aromatic substitution?

- Methodological Answer : The -OCH₂CF₃ group is strongly electron-withdrawing due to the inductive effect of fluorine, activating the aromatic ring toward electrophilic attack at the ortho and para positions. However, steric hindrance from the trifluoroethoxy moiety may limit accessibility. To study this:

- Perform kinetic experiments with model electrophiles (e.g., HNO₃/H₂SO₄ nitration) and compare reaction rates to non-fluorinated analogs.

- Use DFT calculations (e.g., Gaussian 16) to map electron density and predict regioselectivity .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?

- Methodological Answer :

- Isotopic Pattern Analysis : In MS, check for chlorine/bromine isotopes that may skew molecular ion clusters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.